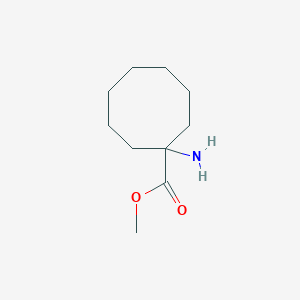

Methyl 1-amino-1-cyclooctanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclooctane derivatives and related compounds often involves intricate chemical reactions to introduce the amino and carboxylate groups into the cyclooctane ring. An efficient and regioselective synthesis approach for dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its derivatives from cis-9-azabicyclo[6.2.0]dec-6-en-10-one showcases the complexity and creativity in synthesizing such molecules. These processes frequently utilize oxidation and protected amine strategies to achieve the desired compounds (Polat et al., 2022).

Aplicaciones Científicas De Investigación

Neuropharmacological Potential Methyl 1-amino-1-cyclooctanecarboxylate and its derivatives have been explored for their potential neuropharmacological benefits. 1-Aminocyclopropanecarboxylates, in particular, have demonstrated antidepressant and anxiolytic actions in animal models. These compounds act as high-affinity ligands at strychnine-insensitive glycine receptors with partial agonist properties. They have shown effectiveness in reducing immobility in the forced swim test and activity in the elevated plus-maze, suggesting their potential as a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991). Additionally, these compounds have been indicated to block convulsions and lethal effects produced by N-methyl-D-aspartate in a dose-dependent fashion, hinting at their possible usefulness in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels (Skolnick et al., 1989).

Neuroprotection and Radiolabeling Applications Further research into 1-aminocyclopropanecarboxylic acid has uncovered its neuroprotective actions. It has been found to significantly improve survival and protect hippocampal neurons post-ischemia in gerbils, possibly functioning as an N-methyl-D-aspartate antagonist (Fossom et al., 1995). Moreover, compounds like Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate have been developed as potential neuroprotective drugs and have shown significant accumulation in the cortical brain areas of rats, after being labeled with C-11 for Positron Emission Tomography (PET) studies (Yu et al., 2003).

Pharmacokinetics and Metabolism The pharmacokinetics and metabolism of related compounds, such as 1-aminocyclopropanecarboxylic acid, have been extensively studied, revealing insights into their distribution, excretion, and chemical fractionation across different species, including humans (Cherkofsky, 1995). These studies are crucial for understanding the potential therapeutic applications and safety profiles of these compounds.

Propiedades

IUPAC Name |

methyl 1-aminocyclooctane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)10(11)7-5-3-2-4-6-8-10/h2-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGFHBTNMXXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363746 |

Source

|

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-amino-1-cyclooctanecarboxylate | |

CAS RN |

183429-68-7 |

Source

|

| Record name | Methyl 1-aminocyclooctanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183429-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Hepta[5][5]circulene](/img/structure/B71050.png)

![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)